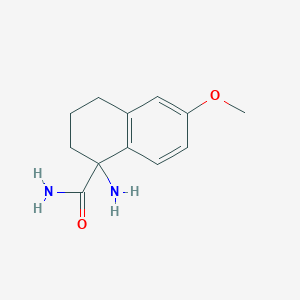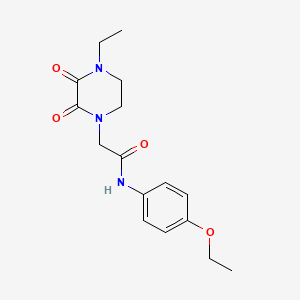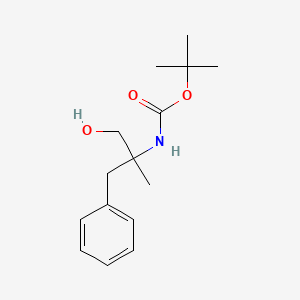![molecular formula C16H20N4O B2747532 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea CAS No. 2309732-19-0](/img/structure/B2747532.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a tert-butyl group and a urea group. The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations . Ureas are traditionally synthesized using reagents such as phosgene and isocyanates .
Synthesis Analysis
Ureas have been traditionally synthesized by methodologies mainly based on the use of dangerous reagents such as phosgene and isocyanates. In recent years, these reagents have been increasingly substituted by cleaner alternative and inherently safer compounds .Molecular Structure Analysis
The tert-butyl group in the compound could contribute to a unique reactivity pattern due to its crowded nature .Chemical Reactions Analysis
The tert-butyl group has a unique reactivity pattern, which is used in various chemical transformations . A conversion of o-phenylenediamines into benzotriazoles was achieved at room temperature using tert-butyl nitrite .Scientific Research Applications
Complexation and Unfolding of Heterocyclic Ureas
The synthesis and conformational studies of heterocyclic ureas reveal their ability to form multiply hydrogen-bonded complexes. These compounds equilibrate with sheetlike structures, useful in self-assembly and potentially mimicking the helix-to-sheet transition shown by peptides (Corbin et al., 2001).
Lithiation and Derivative Synthesis
Research demonstrates the lithiation of pyridine derivatives, leading to the creation of substituted compounds. This process is critical for synthesizing various chemically active molecules, showing the versatility of pyridine-based ureas in organic synthesis (Smith et al., 2013).
Anion Affinity and Sensing
The introduction of a Ru(terpy)2(2+) substituent to urea-based receptors enhances their anion affinity and sensing properties. This modification increases the electrostatic attraction, making these complexes useful in sensing applications (Baggi et al., 2013).
CO2 Conversion and Catalysis
Incorporating urea functional groups into metal-organic frameworks (MOFs) has shown to significantly enhance CO2 catalytic conversion efficiency. This approach provides a strategic avenue for designing catalysts that are effective under ambient conditions, addressing environmental and energy-related challenges (Wei & Ye, 2019).
Molecular Devices and Nonlinear Optical Properties
The cyclodextrin complexation studies of certain stilbene derivatives, including 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(tert-butyl)urea, highlight their application in the self-assembly of molecular devices. These compounds exhibit photoisomerization, influencing their nonlinear optical properties and offering potential in developing reversible molecular switches (Lock et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-tert-butyl-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-16(2,3)20-15(21)19-11-12-4-9-18-14(10-12)13-5-7-17-8-6-13/h4-10H,11H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVMUQAARGZAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2747449.png)
![N'-(2,6-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2747451.png)
amine](/img/structure/B2747452.png)
![N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2747454.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2747456.png)

![2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2747462.png)


![3-[(5-Bromopyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2747467.png)


